molecular formula C9H21B3O3 B3055764 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane CAS No. 66740-05-4

2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B3055764
CAS No.: 66740-05-4
M. Wt: 209.7 g/mol
InChI Key: GDNDSMXIASPSLH-UHFFFAOYSA-N
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Description

2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane is a unique organoboron compound characterized by its three isopropyl groups and a trioxatriborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triisopropylborane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the trioxatriborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into borohydrides.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Borohydrides.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and polymerization. The compound’s unique ring structure also allows it to act as a catalyst in certain reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4,6-triisopropylbenzene: Similar in structure but contains a bromine atom instead of a trioxatriborinane ring.

    2,4,6-Triisopropylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

    2,4,6-Triisopropylphenylboronic acid: Used in Suzuki coupling reactions.

Uniqueness

2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity compared to other triisopropyl-substituted compounds. This uniqueness makes it valuable in specialized applications such as catalysis and advanced material synthesis.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21B3O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNDSMXIASPSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21B3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542877
Record name 2,4,6-Tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66740-05-4
Record name 2,4,6-Tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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